molecular formula C12H14BrFO3 B14025806 Ethyl 6-bromo-2-fluoro-3-propoxybenzoate

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate

Cat. No.: B14025806
M. Wt: 305.14 g/mol
InChI Key: ZWIFOHJJKNQTBB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate is an organic compound with the molecular formula C12H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and propoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-fluoro-3-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial in achieving high purity and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-fluoro-3-propoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-2-fluoro-3-methoxybenzoate
  • Ethyl 6-bromo-2-fluoro-3-ethoxybenzoate
  • Ethyl 6-bromo-2-fluoro-3-butoxybenzoate

Uniqueness

Ethyl 6-bromo-2-fluoro-3-propoxybenzoate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, can affect its solubility and interaction with other molecules, distinguishing it from similar compounds with different alkoxy groups.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 6-bromo-2-fluoro-3-propoxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-3-7-17-9-6-5-8(13)10(11(9)14)12(15)16-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

ZWIFOHJJKNQTBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C(=O)OCC)F

Origin of Product

United States

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